4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFIQNXWDYHLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization via Acid Chloride Intermediates
The most widely reported method involves sequential functionalization starting from 3-(trifluoromethoxy)benzoic acid. The synthesis proceeds through three key stages:
-
Esterification :
-
Bromination :
-
Amidation :
Table 1 : Optimization of Classical Amidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Brominating Agent | NBS | +15% vs. Br₂ |
| Solvent (Bromination) | THF/H₂O (1:1) | Prevents hydrolysis |
| Methylamine Equivalents | 1.2 | Minimizes side products |
Palladium-Catalyzed Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Recent patents describe palladium-mediated coupling to introduce the trifluoromethoxy group post-bromination:
Buchwald-Hartwig Amination
Copper-free amidation using Pd(OAc)₂ and Xantphos ligand enables direct N-methylation:
-
Reaction : Methyl 4-bromo-3-(trifluoromethoxy)benzoate with methylamine hydrochloride.
-
Conditions : 100°C in toluene, 12 hours.
Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide precedes transmetalation with the amine, enabling C–N bond formation.
Electrochemical Synthesis
Solvent-Free Electrobromination
A patent by CN109553532B details a solvent-free approach using graphite and platinum electrodes:
Paired Electrolysis
Simultaneous anodic bromination and cathodic amidation reduces reagent waste:
-
Anode : Bromide ion oxidation to Br⁺ for electrophilic substitution.
-
Cathode : Reduction of nitriles to amines for in situ amidation.
Green Chemistry Innovations
Microwave-Assisted Amidation
Microwave irradiation (300 W, 150°C) accelerates the amidation step to 15 minutes:
Analytical Validation
Structural Confirmation
Purity Assessment
Comparative Evaluation of Methods
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Amidation | 82–89 | >99 | High | Moderate (solvents) |
| Palladium Catalysis | 78–92 | >99 | Moderate | Low (catalyst cost) |
| Electrochemical | 27–42 | 95 | Low | Very Low |
| Mechanochemical | 68 | 98 | High | Very Low |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Research has shown that modifications to the benzamide structure can enhance potency against these viruses, suggesting that derivatives of this compound could serve as lead compounds in antiviral drug development .
Anticancer Potential
The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds. Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide in cancer therapy remains an area for future exploration, but its structural attributes position it as a promising candidate .
Neurological Disorders
Compounds with similar structural motifs have been investigated for their potential in treating neurological disorders. The ability of such compounds to penetrate the blood-brain barrier may allow them to target central nervous system pathways effectively. Investigations into their neuroprotective effects could lead to novel treatments for conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key analogs and their properties are summarized in Table 1.
Notes:
- *Hypothetical molecular weight calculated based on analogous structures.
- The trifluoromethoxy group in N-p-tolyl-4-(trifluoromethoxy)benzamide (Compound 16) demonstrated moderate antiparasitic activity against E. granulosus, suggesting that electron-withdrawing groups at the 3- or 4-position enhance bioactivity .
- Bromine substitution (e.g., in 2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide) may improve stability compared to chlorine, as seen in NMR data (δ 8.09 ppm for aromatic protons) .
Physicochemical and Spectral Properties
- Solubility: The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.5), while the N-methyl amide reduces hydrogen-bond donors, enhancing membrane permeability compared to hydroxylated analogs (e.g., 5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide in ) .
- Spectroscopy : Aromatic protons in brominated benzamides resonate at δ 7.6–8.1 ppm in ¹H NMR, as seen in and . HRMS data for the target compound would likely show [M+H]+ ~326.08 (calculated).
Biological Activity
4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various applications in biological research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H8BrF3NO2
- Molecular Weight : 299.07 g/mol
- CAS Number : 81448482
The presence of the trifluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom and amide group play critical roles in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. This compound's mechanism can be summarized as follows:
- Lipophilicity Enhancement : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Target Interaction : The bromine atom and amide group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity.
Anticancer Properties
Research indicates that compounds similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that related compounds can reverse transformed phenotypes in cancer cell lines, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Inhibitors of DHODH have shown promise in preventing the proliferation of Plasmodium falciparum, the malaria-causing parasite .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Inhibition of Kinases : A study demonstrated that derivatives of brominated benzamides can selectively inhibit MEK kinases, which are crucial in cancer signaling pathways. This inhibition was linked to reduced cell growth in various cancer types .
- Antiparasitic Activity : Compounds structurally similar to 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide have been shown to possess significant antiparasitic activity against malaria parasites, with efficacy linked to their ability to disrupt metabolic pathways essential for parasite survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide | Bromine, Trifluoromethoxy group | Anticancer, Enzyme inhibition |
| 4-Bromo-3-(trifluoromethoxy)benzoic acid | Lacks amide group | Antiinflammatory |
| 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide | Propyl group instead of methyl | Similar anticancer properties |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide?
Answer: The synthesis typically involves coupling brominated benzoic acid derivatives with methylamine. A validated approach includes:
- Step 1: Bromination of 3-(trifluoromethoxy)benzoic acid using bromine or N-bromosuccinimide under controlled conditions.
- Step 2: Activation of the carboxylic acid group via conversion to an acyl chloride (e.g., using thionyl chloride).
- Step 3: Amidation with methylamine in the presence of a base (e.g., NaHCO₃) .
Key Considerations: Monitor reaction progress via TLC or HPLC. Use inert atmospheres to avoid side reactions with moisture-sensitive intermediates.
Q. Q2. How should researchers characterize this compound experimentally?
Answer:
- NMR Spectroscopy: ¹H NMR (400 MHz, CD₃OD) peaks for analogous bromo-trifluoromethoxy benzamides include δ 8.09 (s, aromatic H), 3.46 (s, N-methyl), and splitting patterns consistent with substituent positions .
- Mass Spectrometry: ESIMS m/z (M+H⁺) expected around 312–314 for brominated benzamides .
- Melting Point: Compare with literature values (e.g., 129–131°C for structurally similar compounds) .
Q. Q3. What safety protocols are critical during synthesis?
Answer:
- Hazard Analysis: Conduct risk assessments for reagents like brominating agents, acyl chlorides, and methylamine. Reference Chapter 4 of Prudent Practices in the Laboratory for guidelines .
- Mutagenicity: While no direct data exists for this compound, structurally related anomeric amides show mutagenicity. Use fume hoods, gloves, and closed systems during handling .
- Decomposition Risks: Avoid heating or prolonged light exposure, as trifluoromethoxy derivatives may decompose exothermically .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
- Case Study: If ¹H NMR shows unexpected splitting, consider:
- Rotamers: N-methyl groups in benzamides can exhibit restricted rotation, leading to split peaks. Use variable-temperature NMR to confirm .
- Impurities: Trace brominated byproducts (e.g., di-bromo derivatives) may co-elute. Validate purity via HPLC with UV detection at 254 nm .
- X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities .
Q. Q5. What computational methods predict the reactivity of the trifluoromethoxy group?
Answer:
- DFT Calculations: Model electron-withdrawing effects of the -OCF₃ group on aromatic electrophilic substitution. Software like Gaussian or ORCA can predict regioselectivity in further functionalization .
- Lipophilicity (LogP): Predict using tools like ACD/Labs Percepta. The trifluoromethoxy group increases LogP by ~1.5 units compared to methoxy analogues, influencing solubility and bioavailability .
Q. Q6. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Coupling Agents: Replace traditional acyl chlorides with milder agents like HATU or EDCI to reduce side reactions.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for amidation steps, ensuring compatibility with methylamine solubility .
- Scale-Up Risks: Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds during process scaling .
Methodological Challenges
Q. Q7. What strategies mitigate impurities from bromination side reactions?
Answer:
Q. Q8. How does the trifluoromethoxy group influence biological activity in SAR studies?
Answer:
- Metabolic Stability: The -OCF₃ group resists oxidative degradation in vivo, extending half-life compared to -OCH₃ .
- Receptor Binding: Fluorine atoms enhance hydrophobic interactions in target binding pockets. Compare IC₅₀ values of trifluoromethoxy vs. methoxy analogues in enzyme assays .
Stability and Storage
Q. Q9. What are the optimal storage conditions for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
